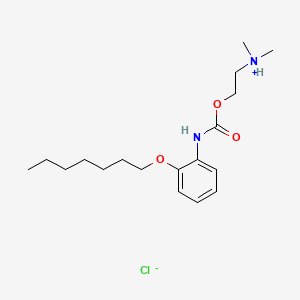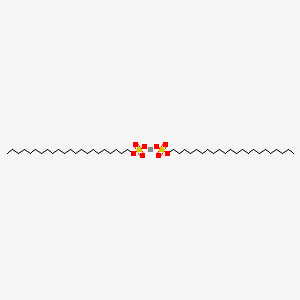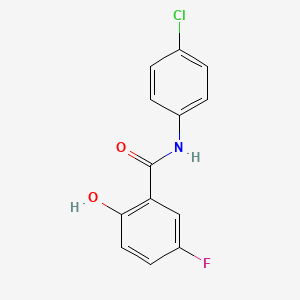![molecular formula C13H21ClN2O2 B13771466 dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride CAS No. 64059-22-9](/img/structure/B13771466.png)
dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride is a chemical compound with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride involves several steps. One common method includes the reaction of 3-dimethylamino-4-isopropylphenyl ester with methyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
類似化合物との比較
Similar Compounds
- Carbamic acid, N-methyl-, 3-dimethylamino-4-isopropylphenyl ester, hydrochloride
- Dimethylamino-4-isopropylphenyl ester derivatives
Uniqueness
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a versatile compound in research and industrial applications .
特性
CAS番号 |
64059-22-9 |
|---|---|
分子式 |
C13H21ClN2O2 |
分子量 |
272.77 g/mol |
IUPAC名 |
dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-9(2)11-7-6-10(17-13(16)14-3)8-12(11)15(4)5;/h6-9H,1-5H3,(H,14,16);1H |
InChIキー |
IDKRSPACENAVIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)OC(=O)NC)[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


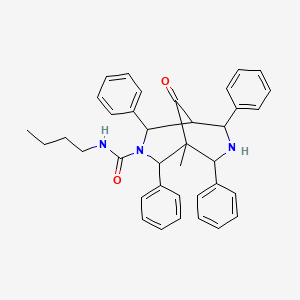
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
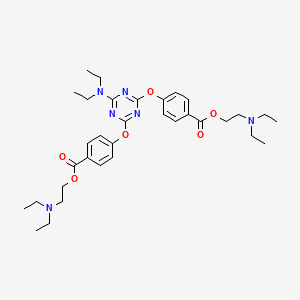

![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
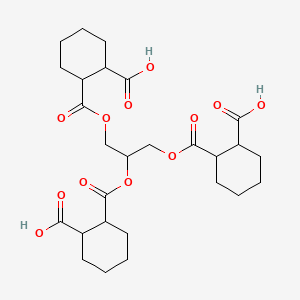
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
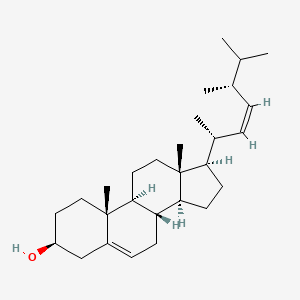
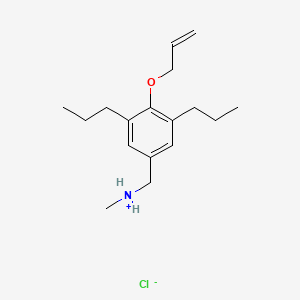
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

